molecular formula C28H30O7 B15124303 6-Methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylic acid

6-Methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylic acid

Cat. No.: B15124303
M. Wt: 478.5 g/mol
InChI Key: YNRUVHJHQXLZGX-UHFFFAOYSA-N
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Description

Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-Glucopyranosiduronic acid is a complex organic compound that belongs to the class of glucopyranosiduronic acids. This compound is characterized by the presence of three phenylmethyl groups attached to the glucopyranosiduronic acid backbone. It is primarily used in biochemical research, particularly in the study of carbohydrate chemistry and glycobiology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-Glucopyranosiduronic acid typically involves the protection of hydroxyl groups followed by selective deprotection and functionalization. One common method includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranosiduronic acid are protected using benzyl groups to form benzyl ethers.

    Selective Deprotection: The benzyl groups are selectively removed from specific positions to allow for further functionalization.

    Functionalization: The deprotected hydroxyl groups are then functionalized with phenylmethyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include:

    Batch Processing: Large batches of the starting material are processed in reactors.

    Purification: The product is purified using techniques such as column chromatography and recrystallization.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-Glucopyranosiduronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dichloromethane.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-Glucopyranosiduronic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: The compound is utilized in the study of carbohydrate-protein interactions and glycosylation processes.

    Medicine: Research involving this compound contributes to the development of glycan-based therapeutics and diagnostics.

    Industry: It is employed in the production of specialty chemicals and as a reagent in various biochemical assays.

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-Glucopyranosiduronic acid involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. The phenylmethyl groups enhance the compound’s binding affinity and specificity towards these targets, facilitating various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-L-galactopyranoside: Similar in structure but differs in the sugar moiety.

    Methyl 2,3,4-tris-O-(phenylmethyl)-alpha-D-Glucopyranosiduronic acid: An isomer with different stereochemistry.

Uniqueness

Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-Glucopyranosiduronic acid is unique due to its specific beta-D-glucopyranosiduronic acid backbone and the presence of three phenylmethyl groups, which confer distinct chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O7/c1-31-28-26(34-19-22-15-9-4-10-16-22)24(33-18-21-13-7-3-8-14-21)23(25(35-28)27(29)30)32-17-20-11-5-2-6-12-20/h2-16,23-26,28H,17-19H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRUVHJHQXLZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)C(=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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